molecular formula C17H20ClNO B4958518 4-{3-[(4-chlorobenzyl)amino]butyl}phenol

4-{3-[(4-chlorobenzyl)amino]butyl}phenol

Cat. No.: B4958518
M. Wt: 289.8 g/mol
InChI Key: ZHHIPFSFSRDKCB-UHFFFAOYSA-N
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Description

4-{3-[(4-Chlorobenzyl)amino]butyl}phenol is a phenolic compound featuring a butyl chain substituted at the para-position of the phenol ring. The butyl chain is further modified with an amino group linked to a 4-chlorobenzyl moiety.

Properties

IUPAC Name

4-[3-[(4-chlorophenyl)methylamino]butyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-13(2-3-14-6-10-17(20)11-7-14)19-12-15-4-8-16(18)9-5-15/h4-11,13,19-20H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHIPFSFSRDKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

The compound’s key structural features—phenol core, butyl chain, and 4-chlorobenzylamino group—are compared below with derivatives varying in substituents or backbone:

4-(4-Chlorobutyl)Phenol
  • Key Differences: Lacks the amino linkage and 4-chlorobenzyl group.
  • Insights: The absence of the amino group reduces polarity, likely decreasing solubility in polar solvents. This highlights the role of the amine in modulating physicochemical properties .
1-[Benzyl(4-Chlorobenzyl)Amino]-3-(4-Chlorophenoxy)Propan-2-Ol (Compound 25, )
  • Structure: Propan-2-ol backbone with benzyl/4-chlorobenzylamino and 4-chlorophenoxy groups.
  • Key Differences: Alcohol backbone instead of phenol; additional 4-chlorophenoxy substituent.
  • Insights: The propan-2-ol core may enhance hydrogen-bonding capacity, while the 4-chlorophenoxy group increases steric bulk. Compound 25 exists as an oil (95.59% purity), suggesting lower crystallinity compared to phenolic analogs .
1-(4-Chlorobenzyl)-3-(2-(Dimethylamino)-2-Oxoacetyl)-N-(4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Phenyl)-1H-Indole-6-Carboxamide (I13, )
  • Structure: Indole derivative with 4-chlorobenzyl and dimethylamino groups.
  • Key Differences: Indole core instead of phenol; complex side chains.
  • Insights : The 4-chlorobenzyl group in I13 contributes to anticancer activity (IC₅₀ values in µM range), suggesting that its presence in the target compound may enhance bioactivity through improved lipophilicity and target binding .

Substituent Effects

  • Chlorine vs.
  • Amino Group: Analogs lacking the amino group (e.g., 4-(4-chlorobutyl)phenol) exhibit lower polarity, underscoring the amine’s role in solubility and intermolecular interactions .

Physicochemical Properties

Compound Core Substituent Melting Point (°C) Solubility Purity (%)
4-{3-[(4-Chlorobenzyl)Amino]Butyl}Phenol Phenol 4-Chlorobenzylamino Not reported Not reported -
4-(4-Chlorobutyl)Phenol Phenol 4-Chlorobutyl Not reported Low (nonpolar solvents) -
Compound 25 Propan-2-ol 4-Chlorobenzylamino Oil Oil 95.59
I13 Indole 4-Chlorobenzyl 227.5–229.4 DMSO-soluble >95
  • Melting Points : Bulky substituents (e.g., 4-chlorobenzyl) increase melting points due to enhanced molecular packing. I13’s high melting point (227–229°C) supports this trend .
  • Solubility: Amino groups improve water solubility via protonation in acidic conditions. The oily nature of compound 25 suggests reduced crystallinity compared to phenolic analogs .

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